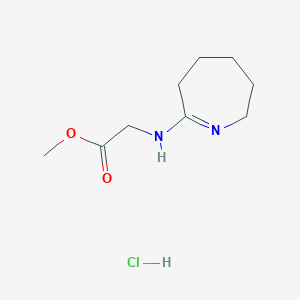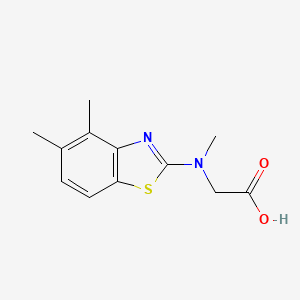
2-(3-Methoxypropoxy)-4-methylbenzonitrile
Descripción general
Descripción
2-(3-Methoxypropoxy)-4-methylbenzonitrile is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Application : 2-(3-Methoxypropoxy)-4-methylbenzonitrile derivatives have been investigated for their properties as corrosion inhibitors. For instance, derivatives like 5′-amino-2,3″,4-trihydroxy-1,3-methoxy,1′:3′,1″-terphenyl-4′,6′-dicarbonitrile showed significant effectiveness in inhibiting corrosion in metal surfaces, specifically in environments like 1 M HCl and 0.5 M NaOH (Verma et al., 2015) (Verma et al., 2015).
Synthesis of Derivatives
- Application : The compound has been utilized in the synthesis of various chemical derivatives. For example, its derivative, 1-chloro-6-methoxy-isoquinolin-3-ol, has been synthesized through a process involving carboxylation and cyclization, providing a more efficient and less hazardous method than previous approaches (Zheng et al., 2009).
Tyrosinase Inhibition
- Application : Certain benzonitrile derivatives, like 4-methylbenzonitrile, have been identified as inhibitors of mushroom tyrosinase. These compounds exhibit varying degrees of inhibition, making them potential candidates for studies in areas like melanin formation and skin hyperpigmentation (Nihei & Kubo, 2019).
Thermochemical Studies
- Application : The compound has been included in thermochemical studies to understand the interactions between different substituent groups, like cyano and methyl groups, in benzonitriles. This research aids in the development of group-additivity terms for estimating thermochemical properties of substituted benzenes (Zaitseva et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 2-(3-Methoxypropoxy)-4-methylbenzonitrile is the proton pump . Proton pumps are enzymes found in the stomach lining that help produce stomach acid. They play a crucial role in the final step of the gastric acid secretion process .
Mode of Action
This compound interacts with its target by inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell . This inhibition prevents the exchange of potassium ions with hydrogen ions, effectively reducing the production of gastric acid .
Biochemical Pathways
The compound affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the balance of hydrogen and potassium ions in the stomach, leading to a decrease in stomach acidity . The downstream effects include relief from conditions caused by excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease .
Pharmacokinetics
As a proton pump inhibitor, it is expected to have good bioavailability and be metabolized in the liver, like other drugs in this class .
Result of Action
The molecular effect of this compound’s action is the inhibition of the proton pump, leading to a decrease in stomach acid production . On a cellular level, this results in reduced acidity in the stomach, providing relief from acid-related conditions .
Action Environment
The action of this compound is influenced by the environment within the stomach. The presence of food can delay absorption, while the acidic environment of the stomach is necessary for the drug to be activated . Additionally, individual factors such as age, liver function, and genetic variations in drug-metabolizing enzymes can influence the drug’s efficacy and stability .
Propiedades
IUPAC Name |
2-(3-methoxypropoxy)-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMATKYJBLIQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine](/img/structure/B1426628.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)



![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)





![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)

